3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid

Synthetic Efficiency Process Chemistry Bifunctional Building Blocks

3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS 84545-00-6), also designated as 1,3-cyclopentanedicarboxylic acid 1-methyl ester, is a C8H12O4 cyclopentane derivative bearing both a free carboxylic acid and a methyl ester group on a five-membered ring. It is primarily utilized as a bifunctional building block in organic synthesis and medicinal chemistry, offering differential reactivity at its two carboxyl functionalities.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 84545-00-6
Cat. No. B1594478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid
CAS84545-00-6
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(C1)C(=O)O
InChIInChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)
InChIKeyFVUHGTQDOMGZOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS 84545-00-6): Technical Baseline and Procurement-Relevant Identity


3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS 84545-00-6), also designated as 1,3-cyclopentanedicarboxylic acid 1-methyl ester, is a C8H12O4 cyclopentane derivative bearing both a free carboxylic acid and a methyl ester group on a five-membered ring . It is primarily utilized as a bifunctional building block in organic synthesis and medicinal chemistry, offering differential reactivity at its two carboxyl functionalities . The compound is a liquid at room temperature with a predicted boiling point of 286.4 ± 33.0 °C, a density of 1.242 ± 0.06 g/cm³, and a predicted pKa of 4.51 ± 0.40 for the free carboxylic acid moiety [1]. Commercially, it is typically supplied at ≥97% purity with batch-specific QC data (NMR, HPLC) available from vendors .

3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid: Why Generic Substitution with the Symmetric Diester or Diacid Fails


The procurement value of 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid is derived from its bifunctional asymmetry—one reactive free carboxylic acid and one protected methyl ester—which enables sequential chemoselective transformations that are impossible with symmetric cyclopentane-1,3-dicarboxylic acid (diacid) or its dimethyl ester (diester) analogs. Direct substitution with the diacid (CAS 4056-78-4) forces the user to confront uncontrolled reactivity at two identical carboxyl groups, leading to complex product mixtures in amidation or coupling reactions. Conversely, the diester (CAS 2435-36-1) lacks the free acid handle required for initial conjugation without prior saponification, adding an extra synthetic step with associated yield loss. The monoester's differentiated pKa profile—free acid pKa ~4.51 versus an ester group inert under these conditions—permits pH-controlled, site-specific functionalization that cannot be replicated by simply mixing the diacid and diester . Furthermore, enzymatic or chemical monohydrolysis of the diester to obtain this monoester is non-trivial, often requiring specialized biocatalysts (e.g., pig liver esterase) to achieve high enantioselectivity and yield [1]; procurement of the pre-formed monoester eliminates this labor-intensive and stereochemically sensitive step.

3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid: Quantitative Differential Evidence Versus Closest Analogs


Synthetic Accessibility and Yield: Direct Ring-Opening Route Versus Multi-Step Esterification-Hydrolysis of the Diacid

3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid can be synthesized directly in a single laboratory step via methanolysis of 3-oxabicyclo[3.2.1]octane-2,4-dione with sodium methoxide, achieving an isolated yield of 75% (2.7 g from 3.0 g starting material) after workup, as demonstrated in patent procedures . In contrast, preparing an equivalent asymmetric monoester from cyclopentane-1,3-dicarboxylic acid (CAS 4056-78-4) would require a two-step sequence: exhaustive esterification to the diester (e.g., dimethyl cyclopentane-1,3-dicarboxylate, CAS 2435-36-1) followed by partial hydrolysis with pig liver esterase, which yields the monoester in 96% yield but with an additional enzymatic step and purification burden [1].

Synthetic Efficiency Process Chemistry Bifunctional Building Blocks

Chemoselective Reactivity: Site-Specific Functionalization Enabled by pKa Differentiation Versus Symmetric Analogs

The free carboxylic acid of 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid has a predicted pKa of 4.51 ± 0.40, while the methyl ester group is essentially non-ionizable under comparable aqueous conditions . This ~4.5-unit pKa differential allows for quantitative (>99%) deprotonation and subsequent activation of the free acid at pH ≥6.5—using standard peptide coupling reagents (e.g., EDC/HOBt)—while the ester remains intact . In contrast, cyclopentane-1,3-dicarboxylic acid (diacid) presents two carboxyl groups with overlapping pKa values (estimated ~3.5 and ~5.2), leading to statistical mixtures of mono- and di-functionalized products unless strictly stoichiometric control is maintained . The diester analog offers no native free acid handle for initial conjugation.

Chemoselectivity Orthogonal Protection Conjugation Chemistry

Structural Conformation: Rigid 1,3-Cyclopentane Scaffold Versus Flexible Acyclic Monoester-Diacid Analogs

The cyclopentane ring of 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid enforces a rigid, defined spatial orientation between its two carboxyl functionalities—fixed at approximately 2.5–3.0 Å in the 1,3-relationship—with a fraction of Csp³ of 0.75, indicating high saturation and favorable drug-like properties [1]. This contrasts sharply with acyclic monoester-diacid analogs such as 3-(methoxycarbonyl)pentanedioic acid, which possess multiple rotatable bonds (estimated 5–6) and can adopt numerous low-energy conformations. In the context of medicinal chemistry, this conformational restriction has been explicitly exploited: trisubstituted cyclopentane dicarboxylic acid moieties have been used as surrogates for N-acyl-(4R)-hydroxyproline in HCV NS3 protease inhibitors, where the rigid scaffold improves binding entropy and metabolic stability [2].

Conformational Restriction Medicinal Chemistry Scaffold Design

Commercial Purity and Batch Consistency: ≥97% Assay with QC Documentation Versus Unspecified or Lower-Grade Analogs

3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid is commercially available from multiple reputable vendors (e.g., Bidepharm, Leyan) at a standard purity of ≥97%, with batch-specific QC documentation including NMR, HPLC, and/or GC provided upon request . In contrast, certain stereoisomeric or less common analogs—such as cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS 96382-85-3) or trans-3-(methoxycarbonyl)cyclopentanecarboxylic acid (CAS 111139-10-7)—may be supplied at lower purities (e.g., 95%) or without equivalent analytical documentation, potentially introducing variability in downstream reactions [1].

Quality Control Reproducibility Procurement Specifications

3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid: Optimal Procurement-Linked Application Scenarios


Sequential Conjugation for PROTAC Linker or ADC Payload Synthesis

This compound is ideally suited for constructing heterobifunctional linkers in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs). The free carboxylic acid can first be coupled to an amine-containing ligand (e.g., an E3 ligase binder) under standard peptide coupling conditions, leveraging the pKa differential to achieve site-specific conjugation. Subsequently, the methyl ester can be hydrolyzed or transesterified to attach a second payload. This orthogonal reactivity eliminates the need for elaborate protection-deprotection sequences required when using symmetric cyclopentane diacid or diester precursors.

Rigid Scaffold for Fragment-Based Drug Discovery (FBDD) and Lead Optimization

The rigid 1,3-cyclopentane core of 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid provides a defined exit vector geometry suitable for fragment growth. Its fraction of Csp³ of 0.75 contributes to favorable physicochemical properties (e.g., improved solubility and reduced aromatic ring count). In medicinal chemistry programs targeting enzymes with shallow binding pockets (e.g., HCV NS3 protease), this scaffold has been validated as an effective proline surrogate, offering improved metabolic stability compared to acyclic analogs. Procuring this specific monoester enables rapid SAR exploration through sequential derivatization of the acid and ester handles. [1]

Asymmetric Synthesis of Glutamate Receptor Agonists (e.g., ACPD Derivatives)

While this specific compound is supplied as a mixture of stereoisomers (or unspecified stereochemistry), it serves as a direct precursor to enantiomerically pure 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) derivatives—potent and selective agonists of metabotropic glutamate receptors (mGluRs)—following Curtius rearrangement or similar transformations. The bifunctional nature of the monoester allows for introduction of the amino group at the 1-position while preserving the 3-carboxylate as the methyl ester, which can be selectively deprotected in the final step. Using this pre-formed monoester bypasses the low-yielding partial hydrolysis of the symmetric diester and reduces the number of synthetic steps to the desired neuropharmacological tool compound. [2]

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